Rotundone

Vue d'ensemble

Description

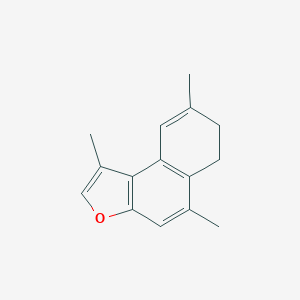

Rotundone is a sesquiterpene originally discovered in the tubers of Java grass (Cyperus rotundus). It is also present in the essential oils of black pepper, marjoram, oregano, rosemary, basil, thyme, and geranium, as well as in some Syrah wines . It imparts a peppery aroma .

Synthesis Analysis

Rotundone concentration in grapes increases significantly at a time relatively close to harvest and remains then at a plateau or slightly declines .Molecular Structure Analysis

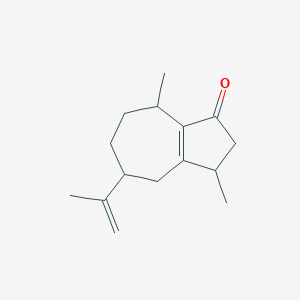

Rotundone has a molecular formula of C15H22O and an average mass of 218.335 Da . Its IUPAC name is (3S,5R,8S)-3,8-Dimethyl-5-(prop-1-en-2-yl)-3,4,5,6,7,8-hexahydroazulen-1(2H)-one .Chemical Reactions Analysis

Rotundone is the compound responsible for the “black pepper” aroma of many plant species, including several economically important wine grape varieties . Researchers now feel they understand the three mechanisms that can lead to the creation of rotundone – oxidation by air, light, and enzymes .Physical And Chemical Properties Analysis

Rotundone is a sesquiterpene with a molecular formula of C15H22O and a molar mass of 218.340 g·mol−1 . It is colorless and practically insoluble in water but soluble in most organic solvents .Applications De Recherche Scientifique

Wine Aroma Enhancement

Field

Application Summary

Rotundone is a significant contributor to the aroma of various food and beverage products, particularly in wine. It’s responsible for the peppery flavor in some grapes, such as cool-climate Syrah or Shiraz .

Methods and Procedures

The production of rotundone in grapes is influenced by various factors including grape variety, climate, and viticulture practices .

Results and Outcomes

The presence of rotundone can significantly enhance the sensory experience of wine, contributing to its unique ‘peppery’ aroma .

Plant Metabolite Research

Field

Application Summary

Rotundone is a sesquiterpene synthase, produced by the Vitis vinifera TPS24 gene in grape berries. It’s the precursor of α-guaiene .

Methods and Procedures

The production of rotundone in grapes is studied through molecular modeling of enzymes involved in its synthesis .

Results and Outcomes

Researchers have identified specific polymorphisms in the VvTPS24 gene that are responsible for the production of α-guaiene, the rotundone precursor .

Climate Impact Modeling

Field

Application Summary

Studies have been conducted to understand how individual climatic or cultural factors affect the accumulation of rotundone in grapes .

Methods and Procedures

Researchers measure viticultural, meso- and microclimatic variables and concentrations of rotundone in grapes at various vineyards .

Results and Outcomes

Growing degree days during fruit ripening and concentrations of phosphorus and calcium in the leaf petiole, and crop load were found to be the variables best correlated with rotundone concentrations .

Olfactory Research

Field

Application Summary

Rotundone is used in olfactory research due to its unique aroma. It’s presence in grapes in mere nanograms and the possibility of anosmia, or loss of smell, for rotundone make it an interesting compound for smell tests .

Methods and Procedures

Olfactory research with rotundone involves smell tests and chemical analyses .

Results and Outcomes

The research provides insights into the human sense of smell and how it interacts with specific compounds like rotundone .

Adaptation Strategies for Climate Change

Field

Application Summary

Climate change, through the expected alteration of precipitation regime and a rise in temperature over the grape maturation period, should have a depreciative impact on rotundone accumulation .

Methods and Procedures

Research is being conducted to develop adaptation strategies in this context .

Results and Outcomes

The outcomes of this research will help in maintaining the quality of wine and other rotundone-containing products in the face of climate change .

Orientations Futures

Propriétés

IUPAC Name |

(3S,5R,8S)-3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3/t10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWMTBMCSQWPDG-SDDRHHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C1C(=O)CC2C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C1C(=O)C[C@@H]2C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030485 | |

| Record name | Rotundone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rotundone | |

CAS RN |

18374-76-0 | |

| Record name | (-)-Rotundone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18374-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one, (3S,5R,8S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018374760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotundone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8-DIMETHYL-5-PROP-1-EN-2-YL-3,4,5,6,7,8-HEXAHYDRO-2H-AZULEN-1-ONE, (3S,5R,8S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U33H52BQ0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)